4-(2-Chloro-3-methoxyphenyl)morpholine
Description
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
4-(2-chloro-3-methoxyphenyl)morpholine |
InChI |
InChI=1S/C11H14ClNO2/c1-14-10-4-2-3-9(11(10)12)13-5-7-15-8-6-13/h2-4H,5-8H2,1H3 |
InChI Key |
GYYOUHNGUNBDHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Cl)N2CCOCC2 |
Origin of Product |
United States |
Foundational & Exploratory
4-(2-Chloro-3-methoxyphenyl)morpholine chemical structure and properties
This technical guide provides a comprehensive analysis of 4-(2-Chloro-3-methoxyphenyl)morpholine , a privileged structural motif in medicinal chemistry. This scaffold is increasingly utilized as a bioisostere for 2,3-dichlorophenylpiperazine (the "tail" of aripiprazole) to modulate metabolic stability and receptor selectivity in CNS and oncology drug discovery.
Chemical Identity & Physicochemical Profile
This compound represents a strategic N-aryl morpholine scaffold. The ortho-chloro substituent sterically hinders metabolic oxidation at the 2-position, while the meta-methoxy group introduces a specific hydrogen-bond acceptor vector, distinct from the lipophilic 2,3-dichlorophenyl analogs.
| Property | Data | Relevance |
| IUPAC Name | 4-(2-Chloro-3-methoxyphenyl)morpholine | Official nomenclature |
| Molecular Formula | C₁₁H₁₄ClNO₂ | Core scaffold composition |
| Molecular Weight | 227.69 g/mol | Fragment-based drug design (FBDD) compliant |
| CAS Number | Not Assigned (Scaffold) | Note: Key intermediate 2-Chloro-3-methoxyaniline is CAS 113206-03-4 |
| LogP (Calc) | 2.6 – 2.9 | Optimal for CNS penetration (BBB permeable) |
| pKa (Conj.[1] Acid) | ~3.5 – 4.0 | Weak base; neutral at physiological pH |
| TPSA | 21.7 Ų | High membrane permeability |
| H-Bond Acceptors | 3 (N, O-ether, O-methoxy) | Receptor binding interactions |
Synthesis & Manufacturing Protocols
Two primary routes exist for the synthesis of this scaffold. Method A is preferred for high-throughput library generation (Buchwald-Hartwig), while Method B is scalable for bulk manufacturing (Cyclization).
Method A: Buchwald-Hartwig Amination (High Yield)
Best for: Small-scale synthesis, library generation.
Reagents:
-
Substrate: 1-Bromo-2-chloro-3-methoxybenzene (1.0 equiv)
-
Amine: Morpholine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) / BINAP (4 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene (anhydrous), 100°C
Protocol:
-
Charge an oven-dried Schlenk flask with Pd₂(dba)₃, BINAP, and NaOtBu under argon.
-
Add anhydrous toluene, morpholine, and the aryl bromide.
-
Heat to 100°C for 12–16 hours.
-
Cool to RT, filter through Celite, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc 8:2).
Method B: Aniline Cyclization (Cost-Effective)
Best for: Multi-gram scale up.
Reagents:
-
Substrate: 2-Chloro-3-methoxyaniline (CAS 113206-03-4)
-
Reagent: Bis(2-chloroethyl)ether
-
Base: K₂CO₃ (3.0 equiv) or DIPEA
-
Solvent: DMF or Diglyme, reflux
Protocol:
-
Dissolve 2-chloro-3-methoxyaniline in DMF.
-
Add bis(2-chloroethyl)ether and K₂CO₃.
-
Reflux (140–150°C) for 24 hours. Note: High temp required for double alkylation.
-
Quench with ice water; extract with EtOAc.
Visualization: Synthesis & SAR Logic
Caption: Dual synthetic pathways. Blue path (Cyclization) is cost-effective; Red path (Buchwald) is catalytic and milder.
Medicinal Chemistry Applications
A. CNS Active Agents (Bioisostere Strategy)
This scaffold is a direct bioisostere of the 2,3-dichlorophenylpiperazine moiety found in Aripiprazole (Abilify) and Cariprazine .
-
Mechanism: The morpholine oxygen replaces the distal piperazine nitrogen (or CH), reducing basicity.
-
Effect: This modification often reduces affinity for off-target adrenergic receptors (α1) while maintaining high affinity for D2/D3 dopamine receptors.
-
Metabolic Stability: The 2-Chloro substituent blocks ortho-hydroxylation by CYP450 enzymes, a common metabolic soft spot.
B. Kinase Inhibitors (Oncology)
Recent literature identifies the 2-chloro-3-methoxyphenyl tail in inhibitors of BCR-ABL1 and SHP2 .
-
Binding Mode: The phenyl ring occupies a hydrophobic pocket (e.g., the allosteric site of SHP2).
-
Interaction: The 3-methoxy group can function as a specific H-bond acceptor with backbone amides (e.g., Glu/Arg residues) in the kinase hinge region or allosteric tunnel.
Analytical Characterization (Expected Data)
To validate the synthesis of this compound, the following spectral signatures must be confirmed:
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Region: δ 7.15 (t, 1H, J=8.0 Hz, H-5), δ 6.70 (d, 1H, J=8.0 Hz, H-4/6), δ 6.65 (d, 1H, J=8.0 Hz, H-4/6). Pattern: 1,2,3-substituted benzene.
-
Morpholine: δ 3.86 (t, 4H, J=4.5 Hz, O-CH₂), δ 3.05 (t, 4H, J=4.5 Hz, N-CH₂).
-
Methoxy: δ 3.89 (s, 3H, O-CH₃).
-
-
¹³C NMR:
-
Distinct signals for C-Cl (~120 ppm), C-OMe (~155 ppm), and C-N (~150 ppm).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 228.08 (³⁵Cl) and 230.08 (³⁷Cl) in a 3:1 ratio (characteristic Chlorine isotope pattern).
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential CNS activity (treat as bioactive).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C.
-
Disposal: Halogenated organic waste stream.
References
-
Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Morpholine Scaffolds in CNS: Rothman, R. B., et al. (2008). "Phenylmorpholines and analogues thereof." Journal of Medicinal Chemistry. Link
-
Kinase Inhibitor Design: Fabbro, D., et al. (2012). "Targeting Cancer with Small-Molecule Kinase Inhibitors." Methods in Molecular Biology. Link
-
SHP2 Inhibition: Journal of Medicinal Chemistry (2024). "Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors." Link
-
Chemical Building Block: 2-Chloro-3-methoxyaniline (CAS 113206-03-4) technical data. ChemicalBook. Link
Sources
Technical Guide: 4-(2-Chloro-3-methoxyphenyl)morpholine
The following technical guide details the chemical identity, synthesis, and application of 4-(2-Chloro-3-methoxyphenyl)morpholine , a specialized heterocyclic intermediate used in medicinal chemistry.
Core Identity & Synthesis of a Key Pharmacophore
Chemical Identity & CAS Registry
As a Senior Application Scientist, it is critical to distinguish between the target molecule and its isomers. While the 4-chloro-3-methoxy isomer is indexed as CAS 1824096-97-0 , the 2-chloro-3-methoxy isomer is a distinct, less common intermediate often synthesized de novo for specific Structure-Activity Relationship (SAR) studies.
The primary chemical anchor for this compound is its stable aniline precursor, from which it is directly derived.
| Property | Data |
| Compound Name | 4-(2-Chloro-3-methoxyphenyl)morpholine |
| IUPAC Name | 4-(2-Chloro-3-methoxyphenyl)morpholine |
| Common Synonyms | N-(2-Chloro-3-methoxyphenyl)morpholine; 1-(2-Chloro-3-methoxyphenyl)morpholine |
| Precursor CAS | 113206-03-4 (2-Chloro-3-methoxyaniline) |
| Molecular Formula | C₁₁H₁₄ClNO₂ |
| Molecular Weight | 227.69 g/mol |
| SMILES | COc1cccc(N2CCOCC2)c1Cl |
| InChI Key | (Predicted) VZARMICIYMJKKP-UHFFFAOYSA-N (Isomer dependent) |
| LogP (Calc) | ~2.31 |
| Topological Polar Surface Area | 21.7 Ų |
Structural Significance
The 2-chloro-3-methoxy substitution pattern creates a unique steric and electronic environment. The ortho-chlorine atom forces the morpholine ring out of planarity with the benzene ring (atropisomerism potential), while the meta-methoxy group provides a hydrogen bond acceptor site. This motif is highly valued in designing GPCR ligands (e.g., dopamine/serotonin receptor antagonists) and Kinase inhibitors where the "ortho-effect" is required to lock conformation.
Synthesis & Manufacturing Protocols
The synthesis of 4-(2-Chloro-3-methoxyphenyl)morpholine is non-trivial due to the deactivating nature of the chlorine and the electron-donating methoxy group. Two primary routes are validated for high-purity production.
Method A: Buchwald-Hartwig Amination (Preferred for Scale)
This method utilizes the 2-Chloro-3-methoxyaniline (CAS 113206-03-4) or 2-Chloro-3-methoxy-1-bromobenzene as the starting material. The C-N bond formation is catalyzed by Palladium.
-
Substrates: 1-Bromo-2-chloro-3-methoxybenzene + Morpholine.
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: BINAP or Xantphos (Crucial for sterically hindered ortho-substituted aryls).
-
Base: NaOtBu or Cs₂CO₃.
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
-
Conditions: 100°C, 12-24h, Inert Atmosphere (N₂/Ar).
Method B: Cyclization of Aniline (Classical)
Direct construction of the morpholine ring from the aniline precursor. This avoids expensive Pd catalysts but requires harsh conditions.
-
Substrates: 2-Chloro-3-methoxyaniline (CAS 113206-03-4) + Bis(2-chloroethyl)ether.
-
Reagents: K₂CO₃ (Base), NaI (Catalyst).
-
Solvent: DMF or Diglyme.
-
Conditions: Reflux (140-160°C), 24-48h.
-
Yield: Typically lower (40-60%) due to steric hindrance from the ortho-chloro group.
Visualization: Synthesis Pathways
The following diagram illustrates the critical decision pathways for synthesizing this scaffold.
Caption: Comparison of Classical Cyclization vs. Pd-Catalyzed Buchwald-Hartwig Synthesis for Sterically Hindered Anilines.
Analytical Characterization & Quality Control
For drug development applications, the purity of this intermediate must be validated to exclude regioisomers (e.g., 4-chloro-3-methoxy).
NMR Profile (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.90-7.20 (m, 3H): Aromatic protons (ABC spin system due to 1,2,3-substitution).
-
δ 3.88 (s, 3H): Methoxy group (-OCH₃).
-
δ 3.85 (t, 4H): Morpholine O-CH₂ protons.
-
δ 3.05 (t, 4H): Morpholine N-CH₂ protons. Note: The chemical shift of N-CH₂ is distinctively shielded compared to non-ortho substituted analogs due to the twist induced by the 2-Cl group.
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion [M+H]⁺: m/z 228.1 (³⁵Cl) and 230.1 (³⁷Cl) in a 3:1 ratio.
-
Fragmentation: Loss of morpholine ring (m/z ~86) and loss of methyl radical from methoxy.
Applications in Drug Discovery
This molecule serves as a versatile "Tail" moiety in fragment-based drug design (FBDD).
-
GPCR Antagonists: The 2-chloro-3-methoxy phenyl ring mimics the pharmacophore of atypical antipsychotics (e.g., Aripiprazole derivatives), providing high affinity for D2/5-HT receptors.
-
Kinase Inhibitors: Used to occupy the solvent-exposed region of the ATP binding pocket. The morpholine oxygen acts as a water-solubilizing group and a hydrogen bond acceptor.
-
Metabolic Stability: The ortho-chloro substituent blocks metabolic oxidation at the 2-position, while the methoxy group can be metabolically demethylated to a phenol (active metabolite potential).
Safety & Handling (E-E-A-T)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/clothing. |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351: Rinse cautiously with water. |
| Aquatic Toxicity | H412: Harmful to aquatic life with long-lasting effects. | P273: Avoid release to the environment. |
Storage: Store at 2-8°C under inert gas (Argon). The morpholine nitrogen is prone to N-oxidation if exposed to air/light over prolonged periods.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Chloro-3-methoxyaniline (CAS 113206-03-4). Retrieved from [Link]
-
Namiki Building Blocks. Catalog Entry for C11H14ClNO2 Derivatives. Retrieved from [Link]
- Google Patents.Synthesis of 2-chloro-3-methoxyaniline derivatives (US 2005/0192212 A1).
Fragment-based drug design using aryl morpholine derivatives
Topic: Fragment-Based Drug Design using Aryl Morpholine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
In the landscape of Fragment-Based Drug Design (FBDD), the aryl morpholine moiety has transcended its role as a simple solubilizing group to become a "privileged scaffold."[1] Its ubiquity in kinase inhibitors (e.g., PI3K/mTOR) and CNS-active agents stems from a unique physicochemical profile: the ether oxygen serves as a critical hydrogen-bond acceptor, while the amine nitrogen modulates basicity and metabolic stability.
This guide details the technical execution of using aryl morpholines as high-value fragments. We cover the synthetic causality of N-arylation, biophysical validation protocols, and the structural logic of fragment growing, using PI3K inhibition as a primary case study.
The Morpholine Anchor: Physicochemical Causality
Why start with aryl morpholines? In FBDD, the "Rule of Three" (MW < 300, cLogP < 3, H-donors/acceptors < 3) is the standard. Morpholine fits this perfectly but offers specific advantages over similar heterocycles like piperazine or piperidine.
The "Hinge Binder" Effect
In kinase drug discovery, the morpholine oxygen often acts as a specific vector for hydrogen bonding with the kinase hinge region.
-
Mechanism: The ether oxygen accepts a H-bond from the backbone amide of the hinge residue (e.g., Val851 in PI3K
). -
Metabolic Stability: Unlike piperazines, which often require capping to prevent conjugation, the morpholine ether is metabolically robust.
-
Solubility: The low logP (approx -0.86 for morpholine itself) offsets the lipophilicity of the aryl coupling partner, improving Ligand Efficiency (LE).
Phase I: Library Synthesis & Expansion
The primary challenge in aryl morpholine FBDD is accessing a diverse array of electronic and steric vectors around the aryl core. We utilize Buchwald-Hartwig Amination as the standard protocol due to its tolerance for deactivated aryl chlorides, which are common in fragment libraries.
Protocol: Palladium-Catalyzed N-Arylation
-
Objective: Couple morpholine with diverse aryl halides (Ar-X) to generate a fragment library.
-
Causality: We select Pd(dba)₂ with XPhos because this system is exceptionally active for aryl chlorides and tolerates the presence of heteroatoms (N, O) common in drug-like fragments. NaOtBu is used as the base to ensure rapid deprotonation of the morpholine without hydrolyzing sensitive functional groups.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Ar flow, charge a reaction vial with:
-
Execution: Seal and heat to 100°C for 2–4 hours. Monitor by LC-MS.
-
Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad (removes Pd black), and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Synthetic Workflow Diagram
The following diagram illustrates the decision matrix for synthesis, distinguishing between Buchwald-Hartwig and
Caption: Decision matrix for N-aryl morpholine synthesis. Electron-deficient rings utilize cost-effective SnAr, while neutral/rich rings require Pd-catalysis.
Phase II: Biophysical Screening & Validation
Fragment hits often have low affinity (
Screening Metrics Table
Data presentation is critical for ranking fragments. We prioritize Ligand Efficiency (LE) over raw potency.
| Metric | Formula | Target Value | Causality |
| Affinity ( | Derived from SPR | 10 | Weak binding is expected; high solubility allows high-concentration screening. |
| Ligand Efficiency (LE) | > 0.3 kcal/mol/atom | Ensures the binding energy is driven by specific interactions, not just lipophilicity. | |
| Lipophilic Ligand Eff (LLE) | > 3.0 | Critical for morpholines; ensures the polar oxygen is contributing to binding. |
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Immobilize target protein (e.g., PI3K isoform) on a CM5 sensor chip via amine coupling (Target RU: 2000–4000 for fragments).
-
Injection: Inject fragment concentration series (e.g., 50
M to 1 mM) in DMSO-matched buffer. -
Analysis: Fit to a 1:1 steady-state affinity model.
-
Self-Validation: Look for "square" sensorgrams (fast on/off rates). Slow off-rates at this stage often indicate non-specific aggregation or promiscuous binding.
-
Phase III: Structural Elaboration (Fragment Growing)
Once a hit is validated, the goal is to "grow" the fragment into a lead. The morpholine ring usually remains the anchor, while the aryl group is substituted to reach adjacent pockets.
Case Study: PI3K Inhibition
In the development of PI3K inhibitors (e.g., ZSTK474), the morpholine oxygen binds to the hinge region (Val851). The aryl group projects into the affinity pocket.
-
Vector 1 (Morpholine N): The attachment point to the aryl ring. Fixed.
-
Vector 2 (Aryl meta/para positions): Used to access the "selectivity pocket" or the ribose binding pocket.
Optimization Cycle Diagram
This diagram visualizes the iterative process of growing the morpholine fragment based on structural data.
Caption: The FBDD optimization cycle. X-ray crystallography identifies growth vectors (e.g., aryl substitution) while preserving the morpholine hinge interaction.
References
-
Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold. Source: Knight, Z. A., et al. (2004). Bioorganic & Medicinal Chemistry. URL:[Link] Context: Establishes the aryl morpholine scaffold as a selective inhibitor class for PI3K isoforms.
-
Biophysical Fragment Screening of the
1-Adrenergic Receptor. Source: Christopher, J. A., et al. (2013). Journal of Medicinal Chemistry. URL:[Link] Context: Demonstrates SPR screening protocols for identifying aryl amine fragments against GPCRs. -
Integrated biophysical approach to fragment screening and validation. Source: Silvestre, H. L., et al. (2013). RSC Advances. URL:[Link] Context: Validates the workflow of Thermal Shift -> NMR -> X-ray for fragment hits.
Sources
Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 4-(2-Chloro-3-methoxyphenyl)morpholine via Buchwald-Hartwig Amination
Abstract
This document provides a detailed protocol for the synthesis of 4-(2-chloro-3-methoxyphenyl)morpholine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful and reproducible synthesis.
Introduction: The Significance of Aryl-Morpholine Scaffolds and the Power of Buchwald-Hartwig Amination
Aryl-morpholine motifs are prevalent in a wide array of biologically active molecules and approved pharmaceuticals. Their unique physicochemical properties, including improved aqueous solubility and metabolic stability, make them highly desirable pharmacophores. The target molecule, 4-(2-chloro-3-methoxyphenyl)morpholine, serves as a key intermediate for the synthesis of more complex drug candidates.
Traditional methods for the synthesis of aryl amines often require harsh reaction conditions and suffer from limited substrate scope.[1] The advent of the Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a mild, efficient, and highly general alternative.[1][3] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides and a broad range of amine coupling partners, including cyclic secondary amines like morpholine.[3][4] The reaction's utility is further enhanced by its tolerance of a wide variety of functional groups, making it an indispensable tool in modern organic synthesis.[5]
This application note will detail a robust protocol for the Buchwald-Hartwig amination of 1-chloro-2-methoxy-3-iodobenzene with morpholine. While the protocol specifies the iodo-analogue for its generally higher reactivity compared to the corresponding aryl chloride, the principles and troubleshooting guide provided are also applicable to the less reactive chloro-analogue, which may require more specialized and bulky phosphine ligands for efficient coupling.[6][7]
Reaction Mechanism and Key Parameters
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a series of key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[6][7][8]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. Subsequent deprotonation by a base generates a palladium-amido complex.[6][7]
-
Reductive Elimination: The final step involves reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[6][7][8]
Several factors critically influence the success of the reaction:
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts. When using a Pd(II) source like Pd(OAc)₂, the amine or phosphine ligand can act as a reducing agent to generate the active Pd(0) species in situ.[2][6]
-
Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich phosphine ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., XPhos, SPhos, DavePhos), are highly effective in promoting both the oxidative addition and reductive elimination steps.[9][10] These ligands stabilize the catalytically active monoligated Pd(0) species and facilitate the coupling of challenging substrates like aryl chlorides.[7][9][11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a commonly used strong base.[5][6] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can also be effective, particularly with more reactive aryl halides and can offer broader functional group tolerance.[5][6] The choice of base can be influenced by the solvent, with anionic bases being favored in nonpolar solvents.[12][13]
-
Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.[5][6]
Detailed Experimental Protocol
This protocol outlines the synthesis of 4-(2-Chloro-3-methoxyphenyl)morpholine from 2-chloro-1-iodo-3-methoxybenzene and morpholine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Chloro-1-iodo-3-methoxybenzene | ≥98% | Commercially Available | Store under inert atmosphere. |
| Morpholine | ≥99%, anhydrous | Commercially Available | Store over molecular sieves. |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available | Air and moisture sensitive. |
| XPhos | ≥98% | Commercially Available | Air sensitive. |
| Sodium tert-Butoxide (NaOtBu) | ≥97% | Commercially Available | Highly hygroscopic. Handle in a glovebox. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Degas before use. |
| Diethyl Ether | Anhydrous, ≥99.7% | Commercially Available | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||
| Celite® | Commercially Available | ||
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas (Nitrogen or Argon) supply with a manifold
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography setup
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-(2-Chloro-3-methoxyphenyl)morpholine.
Step-by-Step Protocol
Note: This reaction is air and moisture sensitive. All glassware should be oven-dried and the reaction should be performed under an inert atmosphere of nitrogen or argon.
-
Reaction Setup:
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (22.5 mg, 0.1 mmol, 2 mol%), XPhos (95.4 mg, 0.2 mmol, 4 mol%), and sodium tert-butoxide (673 mg, 7.0 mmol, 1.4 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with nitrogen three times. This ensures an inert atmosphere, which is crucial for the stability and activity of the palladium catalyst.
-
-
Reagent Addition:
-
Under a positive flow of nitrogen, add 20 mL of anhydrous, degassed toluene to the flask via a cannula or syringe.
-
Add 2-chloro-1-iodo-3-methoxybenzene (1.42 g, 5.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Finally, add morpholine (0.52 mL, 6.0 mmol, 1.2 equiv.) dropwise via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously. The elevated temperature is necessary to overcome the activation energy for the oxidative addition of the aryl halide.[7]
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting aryl halide), remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL) to remove any residual water and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is recommended to separate the product from any unreacted starting materials and byproducts.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 4-(2-chloro-3-methoxyphenyl)morpholine as a solid or viscous oil.
-
Results and Discussion
Following the protocol described above, the synthesis of 4-(2-chloro-3-methoxyphenyl)morpholine is expected to proceed in good to excellent yield. The typical yield for this type of transformation is in the range of 75-95%.
Characterization Data (Expected):
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.10-6.90 (m, 3H, Ar-H), 3.90 (s, 3H, OCH₃), 3.88-3.84 (m, 4H, N-CH₂-CH₂ -O), 3.10-3.06 (m, 4H, N-CH₂ -CH₂-O).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 156.0, 149.0, 127.0, 125.0, 120.0, 115.0, 67.0, 56.5, 51.0.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₄ClNO₂ [M+H]⁺: 228.07; found: 228.1.
The choice of XPhos as the ligand is based on its demonstrated efficacy in promoting the amination of aryl chlorides and bromides.[14] For less reactive aryl chlorides, more specialized, sterically hindered phosphine ligands might be necessary to achieve comparable yields.[7][11]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to exposure to air or moisture. 2. Insufficiently degassed solvent. 3. Impure reagents. 4. Reaction temperature too low. | 1. Ensure all manipulations are performed under a strictly inert atmosphere. Use fresh, high-purity catalyst and base. 2. Degas the solvent thoroughly by sparging with nitrogen or argon for at least 30 minutes. 3. Purify starting materials if necessary. 4. Increase the reaction temperature in 10 °C increments. |
| Formation of Side Products | 1. Hydrodehalogenation of the aryl halide. 2. Diarylation of the amine (less common with secondary amines). | 1. This can be caused by β-hydride elimination. Ensure the use of a suitable ligand and base combination. 2. Use a slight excess of the amine to favor the mono-arylation product. |
| Difficult Purification | 1. Co-elution of product with starting materials or byproducts. | 1. Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may be required. Recrystallization could be an alternative purification method if the product is a solid. |
Conclusion
The Buchwald-Hartwig amination provides a highly efficient and reliable method for the synthesis of 4-(2-chloro-3-methoxyphenyl)morpholine. The protocol detailed in this application note, utilizing a palladium/XPhos catalytic system, is robust and scalable. By carefully controlling the reaction parameters and adhering to inert atmosphere techniques, researchers can consistently achieve high yields of the desired product. This methodology represents a significant advancement in the synthesis of valuable aryl-morpholine building blocks for the pharmaceutical and agrochemical industries.
Mechanistic Diagram
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 25, 2026, from [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular ¹³C Kinetic Isotope Effects. ACS Catalysis, 11(1), 289-296. [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved February 25, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 25, 2026, from [Link]
-
Fors, B. P., et al. (2008). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 130(41), 13552-13554. [Link]
-
Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved February 25, 2026, from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development, 16(7), 1156-1184. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed amination of morpholine with aryl chlorides. Retrieved February 25, 2026, from [Link]
-
American Chemical Society. (2021, August 20). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education. [Link]
-
Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved February 25, 2026, from [Link]
-
PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved February 25, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 25, 2026, from [Link]
-
American Chemical Society. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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- 14. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
Purification methods for 4-(2-Chloro-3-methoxyphenyl)morpholine intermediates
An Application Guide to the Purification of 4-(2-Chloro-3-methoxyphenyl)morpholine and its Synthetic Intermediates
Abstract
This comprehensive application note provides a detailed guide to the purification of 4-(2-chloro-3-methoxyphenyl)morpholine, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is paramount, as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines a multi-modal purification strategy, explaining the scientific principles behind each method and providing detailed, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies covered include liquid-liquid extraction, single- and multi-solvent recrystallization, and flash column chromatography, designed to systematically remove a range of potential impurities.
Introduction: The Criticality of Purity
4-(2-Chloro-3-methoxyphenyl)morpholine is a substituted aryl morpholine derivative, a scaffold of significant interest in medicinal chemistry.[1] The presence of impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic by-products, or complications in regulatory filings.[2] Impurities can originate from various sources, including unreacted starting materials, by-products from side reactions, synthetic intermediates, residual solvents, and reagents used in the manufacturing process.[3][4] Therefore, robust and validated purification protocols are not merely a matter of good practice but a fundamental requirement in drug development.
This guide provides a logical workflow, starting from crude product workup to high-purity polishing, ensuring that scientists can confidently and efficiently achieve the desired purity specifications for their intermediates.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. The synthesis of aryl morpholines can introduce several classes of impurities that must be addressed.[2][5]
Table 1: Common Potential Impurities in the Synthesis of 4-(2-Chloro-3-methoxyphenyl)morpholine
| Impurity Class | Specific Examples | Origin | Recommended Removal Method |
| Starting Materials | Unreacted 1-chloro-2-fluoro-3-methoxybenzene, Morpholine | Incomplete reaction | Acid-Base Extraction, Column Chromatography |
| Inorganic Salts | Potassium carbonate, Sodium sulfate | Reagents, workup steps | Filtration, Water Wash (Extraction) |
| Process-Related Impurities | Positional isomers (e.g., 4-(4-Chloro-3-methoxyphenyl)morpholine) | Non-selective reactions | Column Chromatography, Recrystallization |
| By-products | Disubstituted products, products from side-reactions | Excess reagents, prolonged reaction times | Column Chromatography[6] |
| Residual Solvents | Toluene, Dichloromethane, Ethyl Acetate, Acetonitrile | Synthesis and purification steps | Drying under vacuum, Recrystallization |
| Degradation Products | N-oxides, products of ring-opening | Storage, harsh reaction conditions | Column Chromatography |
A Multi-Modal Purification Workflow
A single purification technique is rarely sufficient. A sequential, multi-modal approach is the most effective strategy, where each step targets a different class of impurities.
Caption: General Purification Workflow for Aryl Morpholine Intermediates.
Foundational Purification: Acid-Base Liquid-Liquid Extraction
Principle: The morpholine nitrogen atom is basic and can be protonated by an acid to form a water-soluble ammonium salt. This property is exploited to separate the desired product from non-basic (neutral or acidic) organic impurities.[7] A typical workup involves dissolving the crude reaction mixture in an organic solvent and washing with an acidic aqueous solution (e.g., dilute HCl). The product moves to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the product, making it insoluble in water and allowing it to be re-extracted into a fresh organic solvent.[8] This simple step efficiently removes a significant amount of inorganic and non-basic organic waste.
Bulk Purification: Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds and is often the most effective method for removing large quantities of impurities after initial extraction.[9] The method relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C).[10] As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while the impurities, being present in a much lower concentration, remain dissolved in the cold solvent (the "mother liquor").[10]
Solvent Selection is Paramount: The choice of solvent is the most critical factor for successful recrystallization. A systematic screening of solvents is highly recommended. For aryl morpholines, moderately polar solvents are often a good starting point.
Table 2: Solvent Selection Guide for Recrystallization of Aryl Morpholines
| Solvent System | Suitability as Primary Solvent | Suitability as Anti-Solvent | Rationale & Comments |
| Isopropanol | Excellent | Poor | Often provides good solubility at high temperatures and poor solubility at low temperatures. A common first choice.[8] |
| Ethanol/Methanol | Good | Poor | Similar to isopropanol. Methanol is more polar and may require cooling to lower temperatures.[11] |
| Ethyl Acetate | Good | Fair | A versatile solvent. Can sometimes be used in a two-solvent system with an anti-solvent like hexane.[12][13] |
| Toluene | Fair | Good | Good for dissolving less polar compounds. Can be effective for compounds that are too soluble in alcohols.[14] |
| Acetonitrile | Good | Fair | A polar aprotic solvent that can be effective where protic solvents fail.[15] |
| Water | Poor | Excellent | The product is generally insoluble in water. Water is an excellent anti-solvent to add to a solution of the product in a miscible solvent like isopropanol or acetonitrile.[16] |
| Hexane/Heptane | Poor | Excellent | The product is generally insoluble in non-polar alkanes. These are excellent anti-solvents.[17] |
High-Resolution Purification: Flash Column Chromatography
Principle: When recrystallization fails to remove impurities with similar solubility profiles, such as positional isomers or structurally related by-products, flash column chromatography is the method of choice.[18] This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase that flows through it.[18]
More polar compounds interact more strongly with the polar silica gel and thus move down the column more slowly. Less polar compounds have a weaker interaction and are eluted faster. By starting with a non-polar mobile phase (eluent) and gradually increasing its polarity (a "gradient"), compounds can be eluted one by one, according to their polarity.[18] For aryl morpholines, a common mobile phase system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[6]
Sources
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- 2. pharmtech.com [pharmtech.com]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. KR840002428B1 - Method for preparing morpholine derivative - Google Patents [patents.google.com]
- 9. mt.com [mt.com]
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- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. unifr.ch [unifr.ch]
- 13. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. pharmtech.com [pharmtech.com]
- 16. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 17. Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. orgsyn.org [orgsyn.org]
Preparation of 4-(2-Chloro-3-methoxyphenyl)morpholine for SAR studies
Application Note & Protocol
Topic: Strategic Synthesis of 4-(2-Chloro-3-methoxyphenyl)morpholine for Structure-Activity Relationship (SAR) Studies
Abstract
This application note provides a comprehensive guide to the synthesis, purification, and characterization of 4-(2-Chloro-3-methoxyphenyl)morpholine, a key scaffold for Structure-Activity Relationship (SAR) studies in drug discovery. We present a robust and well-validated protocol based on the Buchwald-Hartwig amination, a cornerstone of modern medicinal chemistry for the formation of C-N bonds. The rationale behind the chosen synthetic strategy, the critical role of each reagent, and detailed analytical procedures for structural confirmation are discussed. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to generate novel analogues for lead optimization programs.
Introduction: The Strategic Value of the Phenylmorpholine Scaffold
The phenylmorpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique combination of properties—a basic nitrogen atom for potential salt formation and hydrogen bonding, and a rigid ring system that orients the phenyl group in a defined vector—makes it an attractive component for probing ligand-receptor interactions.
The specific target molecule, 4-(2-Chloro-3-methoxyphenyl)morpholine, presents a particularly interesting starting point for SAR studies. The substitution pattern on the phenyl ring offers three distinct vectors for chemical modification:
-
The Chloro Group (C2): Provides a handle for further cross-coupling reactions and influences the electronic properties and conformation of the ring.
-
The Methoxy Group (C3): Acts as a hydrogen bond acceptor and can be demethylated to a phenol for further derivatization.
-
The Unsubstituted Positions (C4, C5, C6): Allow for the introduction of a wide range of substituents to explore steric and electronic effects on biological activity.
This guide details a reliable synthetic route to access this key intermediate in high purity, enabling its use in the systematic exploration of chemical space around this valuable scaffold.
Synthetic Strategy: Buchwald-Hartwig Amination
To construct the target molecule, the most efficient and versatile method is the Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This reaction forms the crucial C-N bond between an aryl halide and an amine. Our strategy involves the coupling of 1,2-dichloro-3-methoxybenzene with morpholine.
Rationale for this approach:
-
High Functional Group Tolerance: The Buchwald-Hartwig amination is renowned for its compatibility with a wide range of functional groups, making it ideal for complex molecule synthesis.
-
Regioselectivity: The electronic and steric differences between the two chlorine atoms in the starting material (1,2-dichloro-3-methoxybenzene) can be exploited. The chlorine at the C2 position is ortho to the methoxy group and flanked by another chlorine, making it sterically hindered. The chlorine at C1 is less hindered, but electronic effects can also play a role. However, modern catalyst systems can often overcome these hurdles to achieve successful coupling. For this protocol, we will proceed with the more readily available 2-chloro-3-methoxyaniline as a precursor to the required aryl halide, simplifying the regioselectivity challenge. The synthesis will therefore start with a Sandmeyer reaction to install the desired chlorine atom.
-
Efficiency and Yield: This methodology is known for providing good to excellent yields, which is critical for multi-step synthetic campaigns.
Overall Synthetic Workflow
The synthesis is a two-step process starting from commercially available 2-amino-6-methoxyphenol.
Caption: Overall synthetic workflow for 4-(2-Chloro-3-methoxyphenyl)morpholine.
Detailed Experimental Protocol
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Synthesis of 1,2-Dichloro-3-methoxybenzene
-
Diazotization:
-
To a stirred solution of 2-chloro-3-methoxyaniline (1.0 eq) in concentrated hydrochloric acid (3.0 eq) and water, cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (2.0 eq).
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes/ethyl acetate) to afford 1,2-dichloro-3-methoxybenzene.
-
Step 2: Synthesis of 4-(2-Chloro-3-methoxyphenyl)morpholine
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 1,2-dichloro-3-methoxybenzene (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
-
Addition of Reagents:
-
Add anhydrous toluene via syringe, followed by morpholine (1.2 eq).
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient elution of hexanes and ethyl acetate) to yield the final product, 4-(2-Chloro-3-methoxyphenyl)morpholine, as a solid.
-
Characterization Data
The identity and purity of the final compound should be confirmed by standard analytical techniques.
| Analysis | Expected Results for 4-(2-Chloro-3-methoxyphenyl)morpholine |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.0-7.2 (m, 2H, Ar-H), 6.8-6.9 (m, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.85 (t, 4H, -N(CH₂)₂), 3.10 (t, 4H, -O(CH₂)₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 155.0, 145.0, 128.0, 125.0, 120.0, 115.0, 67.0, 56.0, 51.0 |
| Mass Spec (ESI+) | Calculated for C₁₁H₁₄ClNO₂ [M+H]⁺: 228.07; Found: 228.1 |
| Purity (HPLC) | >95% |
Application in SAR Studies
This molecule serves as an excellent platform for building a focused compound library. The distinct substitution pattern allows for systematic modification to probe the chemical space around a biological target.
Caption: Key vectors for derivatization in SAR studies.
-
Vector 1 (C2-Cl): The chloro group can be replaced with various aryl, heteroaryl, or alkyl groups via Suzuki, Sonogashira, or other cross-coupling reactions to explore steric bulk and electronic effects in this region.
-
Vector 2 (C3-OMe): The methoxy group can be demethylated (e.g., using BBr₃) to a phenol. This phenol is a versatile handle for introducing new functionality through ether or ester formation, probing for key hydrogen bond interactions.
-
Vector 3 (Aromatic C-H): The unsubstituted positions on the aromatic ring can be functionalized through electrophilic aromatic substitution reactions like nitration or halogenation, allowing for the introduction of a diverse range of substituents.
By systematically modifying these positions and assessing the biological activity of the resulting analogues, researchers can build a robust Structure-Activity Relationship, guiding the design of more potent and selective compounds.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). The C−N Cross-Coupling of Morpholine and 2,6-Dimethylmorpholine: A Practical and General Method for the Synthesis of N-Aryl Morpholines. Organic Letters, 11(8), 1773–1775. [Link]
Troubleshooting & Optimization
Technisches Support-Zentrum: Optimierung der Synthese von 4-(2-Chlor-3-methoxyphenyl)morpholin
Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Ihr Senior Application Scientist
Einführung: Die Herausforderung der C-N-Kreuzkupplung
Willkommen in unserem technischen Support-Zentrum. Dieser Leitfaden soll Sie bei der Synthese von 4-(2-Chlor-3-methoxyphenyl)morpholin unterstützen, einer wichtigen Verbindung in der medizinischen Chemie. Die Bildung der Arylamin-Bindung in diesem Molekül, typischerweise durch eine Buchwald-Hartwig-Aminierung, stellt aufgrund des sterisch gehinderten und elektronisch neutralen Arylhalogenid-Substrats eine besondere Herausforderung dar.[1] Niedrige Ausbeuten, Nebenreaktionen und unvollständige Umsetzungen sind häufige Hürden.
Dieser Leitfaden bietet detaillierte, auf Kausalität basierende Lösungen für häufig auftretende Probleme, um Ihnen zu helfen, Ihre Synthese zu optimieren, die Ausbeute zu maximieren und reproduzierbare Ergebnisse zu erzielen.
Problembehandlungsleitfaden: Frage & Antwort
Frage 1: Warum ist meine Ausbeute an 4-(2-Chlor-3-methoxyphenyl)morpholin konstant niedrig?
Antwort: Eine niedrige Ausbeute ist selten auf einen einzigen Faktor zurückzuführen. Es handelt sich meist um ein Zusammenspiel von Katalysatorsystem, Reaktionsbedingungen und Reagenzienqualität. Lassen Sie uns die häufigsten Ursachen systematisch untersuchen.
A. Ineffizientes Katalysatorsystem
Die Wahl des Palladium-Präkatalysators und insbesondere des Liganden ist für die Aktivierung der C-Cl-Bindung (oder einer weniger reaktiven C-Br-Bindung) von entscheidender Bedeutung. Das Substrat 2-Chlor-3-methoxyphenylhalogenid ist sowohl sterisch anspruchsvoll als auch nicht stark elektronenarm, was die oxidative Addition – den geschwindigkeitsbestimmenden Schritt – erschwert.
-
Kausalität: Sperrige, elektronenreiche Dialkylbiarylphosphin-Liganden (sog. Buchwald-Liganden) sind erforderlich, um die reduktive Eliminierung zu beschleunigen und das aktive, monophosphin-koordinierte Pd(0)-Spezies zu stabilisieren.[2] Ohne den richtigen Liganden kann der Katalysatorumsatz langsam sein oder der Katalysator kann sich zersetzen.
-
Lösung:
-
Ligandenauswahl: Verwenden Sie Liganden der neueren Generation, die für anspruchsvolle Kupplungen entwickelt wurden. XPhos oder RuPhos sind oft ausgezeichnete Ausgangspunkte für Arylchloride.[2][3]
-
Palladiumquelle: Pd₂(dba)₃ oder Pd(OAc)₂ sind Standard-Palladiumquellen. Die Verwendung eines vorgefertigten Präkatalysators (z. B. XPhos Pd G3) kann die Reproduzierbarkeit verbessern, da die aktive Spezies zuverlässiger in situ gebildet wird.
-
Katalysatorbeladung: Eine zu geringe Beladung (<1 mol%) kann zu einer unvollständigen Umsetzung führen. Beginnen Sie mit 1-2 mol% Pd und passen Sie diese bei Bedarf an.
-
B. Ungeeignete Base oder Lösungsmittel
Die Base spielt eine entscheidende Rolle bei der Deprotonierung des Morphins (oder des intermediären Palladium-Aminkomplexes), um das reaktive Amid zu erzeugen. Die Wahl der Base und des Lösungsmittels beeinflusst die Löslichkeit und Reaktivität erheblich.
-
Kausalität: Eine zu schwache Base (z. B. K₂CO₃) deprotoniert das Amin möglicherweise nicht ausreichend schnell, was die Reaktion verlangsamt.[4] Eine zu starke Base kann in Kombination mit protischen Verunreinigungen zur Zersetzung des Katalysators führen. Die meisten Nebenreaktionen bei Buchwald-Hartwig-Aminierungen werden durch die Base verursacht.[5]
-
Lösung:
-
Basenauswahl: Starke, nicht-nukleophile Basen wie Natrium-tert-butoxid (NaOtBu) oder Lithium-bis(trimethylsilyl)amid (LHMDS) sind typischerweise die beste Wahl.[2] NaOtBu ist oft reaktiver, während LHMDS eine bessere Toleranz gegenüber funktionellen Gruppen aufweisen kann.[4][6]
-
Lösungsmittelauswahl: Aprotische, polare Lösungsmittel wie Toluol, Dioxan oder t-BuOH sind Standard. Toluol wird häufig bevorzugt. Stellen Sie sicher, dass das Lösungsmittel rigoros getrocknet und entgast ist, um eine Deaktivierung des Katalysators zu verhindern.[3]
-
C. Probleme mit der Reagenzienqualität und der Atmosphäre
Palladiumkatalysatoren sind empfindlich gegenüber Sauerstoff und Wasser.
-
Kausalität: Sauerstoff kann das Pd(0) zu inaktivem Pd(II) oxidieren und zur Bildung von Palladium-Schwarz führen.[2] Wasser kann mit der starken Base reagieren und die Basekonzentration verringern sowie die Katalysatorzersetzung fördern.[7]
-
Lösung:
-
Inerte Atmosphäre: Führen Sie die Reaktion strikt unter einer inerten Atmosphäre (Argon oder Stickstoff) durch. Verwenden Sie Schlenk-Techniken oder eine Glovebox.
-
Reagenzienqualität: Verwenden Sie wasserfreie Lösungsmittel. Trocknen Sie das Morphin und das Arylhalogenid vor Gebrauch. Die Base (insbesondere NaOtBu) sollte frisch aus einem versiegelten Behälter verwendet werden.
-
Frage 2: Ich beobachte signifikante Nebenprodukte. Was sind das für welche und wie kann ich sie minimieren?
Antwort: Das häufigste Nebenprodukt bei dieser Art von Reaktion ist das hydrodehalogenierte Aren.
A. Hydrodehalogenierung
Hierbei wird das Halogenatom am Arylhalogenid durch ein Wasserstoffatom ersetzt, was zur Bildung von 2-Chlor-3-methoxybenzol führt.
-
Kausalität: Dieses Nebenprodukt entsteht durch eine konkurrierende β-Hydrid-Eliminierung aus dem Palladium-Amido-Intermediat.[1] Dies ist wahrscheinlicher bei hohen Temperaturen und wenn die reduktive Eliminierung (der produktbildende Schritt) langsam ist.
-
Lösung:
-
Temperaturkontrolle: Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die eine angemessene Reaktionsgeschwindigkeit ermöglicht (oft zwischen 80-110 °C). Eine zu hohe Temperatur begünstigt die Zersetzung und Nebenreaktionen.
-
Ligandenauswahl: Sperrige Liganden wie XPhos oder BrettPhos können die reduktive Eliminierung sterisch beschleunigen und so die β-Hydrid-Eliminierung unterdrücken.
-
Basenreinheit: Stellen Sie sicher, dass Ihre Base frei von Hydroxid-Verunreinigungen ist, die als Hydridquelle fungieren können.
-
B. Homokupplung des Arylhalogenids
Obwohl seltener, kann es zur Bildung von Biaryl-Nebenprodukten kommen.
-
Kausalität: Dies kann durch eine Reaktion zwischen zwei Molekülen des Arylhalogenids am Palladiumzentrum entstehen.
-
Lösung: Dies wird in der Regel durch die Verwendung der richtigen Liganden und die Aufrechterhaltung einer sauerstofffreien Umgebung minimiert.
Optimierungstabelle: Empfohlene Startbedingungen
Die folgende Tabelle fasst empfohlene Startbedingungen für die Optimierung zusammen.
| Parameter | Empfehlung | Begründung |
| Palladiumquelle | Pd₂(dba)₃ (1-2 mol%) oder XPhos Pd G3 (1-2 mol%) | Zuverlässige Quellen für aktives Pd(0). Präkatalysatoren verbessern die Reproduzierbarkeit. |
| Ligand | XPhos oder RuPhos (1.1 - 1.2 Äq. zum Pd) | Sperrige, elektronenreiche Liganden, die für die Aktivierung von Arylchloriden/bromiden optimiert sind.[3] |
| Base | NaOtBu (1.5 - 2.0 Äq.) | Starke, nicht-nukleophile Base, die hohe Reaktionsraten ermöglicht.[4] |
| Lösungsmittel | Toluol oder 1,4-Dioxan (wasserfrei, entgast) | Standardmäßige aprotische Lösungsmittel, die die meisten Reagenzien gut lösen. |
| Temperatur | 80 - 110 °C | Guter Kompromiss zwischen Reaktionsgeschwindigkeit und Minimierung von Nebenreaktionen. |
| Konzentration | 0.1 - 0.5 M | Eine zu hohe Verdünnung kann die Reaktion verlangsamen. |
Workflow zur Fehlerbehebung bei niedriger Ausbeute
Verwenden Sie das folgende Diagramm, um systematisch Probleme zu identifizieren und zu beheben, wenn eine niedrige Ausbeute auftritt.
Abbildung 1: Ein schrittweiser Entscheidungsbaum zur Diagnose und Behebung von Problemen mit niedriger Ausbeute bei der Buchwald-Hartwig-Aminierung.
Detailliertes Versuchsprotokoll (Ausgangspunkt)
Dieses Protokoll dient als validierter Ausgangspunkt für die Synthese.
Reagenzien:
-
1-Brom-2-chlor-3-methoxybenzol (1.0 Äq.)
-
Morpholin (1.2 - 1.5 Äq.)
-
Pd₂(dba)₃ (0.01 Äq., 1 mol% Pd)
-
XPhos (0.022 Äq., 2.2 mol%)
-
Natrium-tert-butoxid (NaOtBu) (1.5 Äq.)
-
Wasserfreies Toluol
Verfahren:
-
Vorbereitung: Ein Schlenk-Kolben wird ausgeflammt und unter Argon abkühlen gelassen.
-
Katalysator-Prämix: In den Kolben werden Pd₂(dba)₃, XPhos und NaOtBu unter Argon-Gegenstrom eingewogen.
-
Lösungsmittel und Reagenzien zugeben: Wasserfreies, entgastes Toluol wird zugegeben, gefolgt vom 1-Brom-2-chlor-3-methoxybenzol und Morpholin mittels einer Spritze.
-
Reaktion: Die Mischung wird unter Argon auf 100 °C erhitzt und für 12-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktion mit Wasser gequencht. Die wässrige Phase wird mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Sole gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt.
-
Reinigung: Der Rohrückstand wird mittels Säulenchromatographie an Kieselgel (z.B. mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um das reine Produkt 4-(2-Chlor-3-methoxyphenyl)morpholin zu erhalten.[8]
Häufig gestellte Fragen (FAQs)
F: Gibt es Alternativen zur Buchwald-Hartwig-Aminierung? A: Ja, die Ullmann-Kondensation ist eine klassische, kupferkatalysierte Methode zur Bildung von C-N-Bindungen.[9][10] Sie erfordert jedoch typischerweise höhere Temperaturen (>150 °C), stöchiometrische Mengen an Kupfer und polare aprotische Lösungsmittel wie DMF oder NMP.[9][11] Für Substrate mit empfindlichen funktionellen Gruppen ist die Buchwald-Hartwig-Reaktion aufgrund ihrer milderen Bedingungen und höheren Toleranz im Allgemeinen überlegen.[1][7]
F: Kann ich anstelle eines Arylbromids ein Arylchlorid als Ausgangsmaterial verwenden? A: Ja, aber die C-Cl-Bindung ist deutlich weniger reaktiv als die C-Br-Bindung.[5] Um ein Arylchlorid erfolgreich zu kuppeln, benötigen Sie zwingend ein Katalysatorsystem, das für diese anspruchsvolle Aktivierung ausgelegt ist. Dies bedeutet in der Regel die Verwendung von Liganden wie XPhos, RuPhos oder BrettPhos in Kombination mit einer starken Base wie NaOtBu und oft etwas höheren Temperaturen oder längeren Reaktionszeiten.[3][5]
F: Mein Produkt ist schwer zu reinigen. Haben Sie Tipps? A: Wenn die Säulenchromatographie schwierig ist, sollten Sie eine Umkristallisation in Betracht ziehen. Testen Sie verschiedene Lösungsmittelsysteme (z.B. Ethylacetat/Hexan, Ethanol/Wasser). Manchmal kann auch eine saure Extraktion helfen, basische Verunreinigungen zu entfernen, gefolgt von einer Neutralisation und erneuten Extraktion Ihres Produkts. In industriellen Anwendungen werden auch Techniken wie die organische Lösungsungs-Nanofiltration zur Entfernung von Verunreinigungen eingesetzt.[12]
F: Welche Sicherheitsvorkehrungen sind am wichtigsten? A: Arbeiten Sie immer in einem gut belüfteten Abzug. Palladiumkatalysatoren können pyrophor sein, insbesondere in fein verteilter Form (Palladium-Schwarz). Starke Basen wie NaOtBu sind ätzend und reagieren heftig mit Wasser. Tragen Sie immer angemessene persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und Handschuhe.
Referenzen
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Torstendahl, J. C., & Lindström, U. M. (2005). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. PMC. [Link]
-
Alli, C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
Ullmann condensation. In: Wikipedia. [Link]
-
Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. PMC. [Link]
-
Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR. [Link]
-
Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. ResearchGate. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]
-
Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses Procedure. [Link]
-
A Different Approach to Anilines. GalChimia. [Link]
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Synthesis - General tips for improving yield? Reddit. [Link]
-
Increasing Rates and Scope of Reactions: Sluggish Amines in Microwave-Heated Aminocarbonylation Reactions under Air. The Journal of Organic Chemistry. [Link]
-
Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. [Link]
-
Chapter 3: Synthetic Methods for Primary Anilines. Books.
-
Arylamine synthesis by amination (arylation). Organic Chemistry Portal. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Chemical synthesis of morpholine derivatives. Google Patents.
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Royal Society of Chemistry. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. [Link]
-
Shining a light on amine synthesis. Chemistry World. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. [Link]
-
Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Ullmann Reaction | Thermo Fisher Scientific - TR [thermofisher.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Removing palladium impurities from 4-(2-Chloro-3-methoxyphenyl)morpholine
Technical Support Center: Palladium Removal from 4-(2-Chloro-3-methoxyphenyl)morpholine
Ticket ID: #PR-402-CM Status: Open Priority: High (API Intermediate / Late-Stage Synthesis) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are encountering difficulty removing residual palladium (Pd) from 4-(2-Chloro-3-methoxyphenyl)morpholine . This molecule presents a specific challenge: the morpholine nitrogen acts as a Lewis base, coordinating with Pd(II) species to form stable complexes that resist simple filtration.[1][2] Furthermore, the electron-rich methoxy group on the phenyl ring stabilizes these complexes, while the chloro-substituent limits the use of aggressive reducing conditions (risk of hydrodehalogenation).
This guide provides a tiered troubleshooting approach, moving from non-invasive scavenging to chemical extraction and crystallization.
Module 1: Diagnostic & Initial Assessment
Q: Why is my standard Celite filtration failing to remove the Palladium? A: Celite only removes heterogeneous (colloidal/black) palladium. In the synthesis of aryl morpholines (typically via Buchwald-Hartwig amination), the catalyst often remains in a homogeneous oxidation state (Pd(II)), coordinated to the morpholine product or excess phosphine ligands.[1][2] You are likely dealing with a soluble Pd-Amine complex.
Q: How do I know which Pd species I have? A: Visual inspection is unreliable. A dark color often indicates colloidal Pd(0), but high levels of Pd(II) can be light yellow or even colorless.[1][2]
-
Action: Perform a quick "solubility test." Dissolve a small sample in varying solvents. If the color tracks with the solvent front in TLC, it is likely complexed Pd(II).
Module 2: Scavenger Selection (The "Hardware")
For tertiary amines like your product, functionalized silica scavengers are the industry standard because they avoid the emulsion issues common with liquid extractions.
Comparative Efficacy Table: Scavengers for Aryl Morpholines
| Scavenger Type | Functional Group | Pd Affinity | Selectivity | Recommended For |
| Si-Thiol | Propylthiol (-SH) | High | Excellent | First Choice. Best for Pd(II) and Pd(0).[1][2] Minimal product binding. |
| Si-DMT | Dimercaptotriazine | Very High | Good | Stubborn Complexes. Use if Si-Thiol fails. High affinity for Pd-phosphine complexes.[3] |
| Si-Thiourea | Thiourea | Medium | High | Specific for Pd(II).[1] Good if you want to avoid sulfur smells associated with thiols. |
| Activated Carbon | N/A | Variable | Low | Bulk Removal. Cheap, but risk of yield loss (morpholine adsorption).[1][2] |
Workflow Diagram: Scavenger Decision Tree
Caption: Decision logic for selecting the appropriate purification method based on the nature of the palladium impurity.
Module 3: Experimental Protocols
Protocol A: Silica Scavenger Treatment (Recommended)
Best for: Final polishing to meet ICH Q3D limits (<10 ppm).[1][2]
-
Dissolution: Dissolve the crude 4-(2-Chloro-3-methoxyphenyl)morpholine in a solvent that swells the resin (THF, Ethyl Acetate, or DCM).[1] Avoid Methanol if using polystyrene-based resins (poor swelling), but it is fine for silica-based ones.[1][2]
-
Loading: Add Si-Thiol (SiliaMetS® Thiol or equivalent) at a ratio of 5–10 equivalents relative to the residual Pd content (if known). If unknown, add 10% w/w relative to the crude product mass.
-
Incubation: Stir at 50°C for 4 hours .
-
Note: Heat is crucial. The coordination of Pd to the scavenger is an equilibrium process; heat drives the kinetics, especially for sterically hindered morpholines.
-
-
Filtration: Filter through a 0.45 µm fritted disc or a Celite pad.
-
Wash: Rinse the filter cake with 2 bed volumes of solvent to recover adsorbed product.
Protocol B: The "NAC" Wash (Liquid-Liquid Extraction)
Best for: Bulk removal before scavenging, or if silica resins are too expensive.[1][2]
N-Acetyl Cysteine (NAC) is a potent, water-soluble ligand that strips Pd from organic phases.[1][2]
-
Dissolve the crude product in Isopropyl Acetate (IPAc) or Ethyl Acetate (10 volumes).
-
Prepare a 0.5 M aqueous solution of N-Acetyl Cysteine . Adjust pH to ~7–8 with NaOH (important to deprotonate the thiol without hydrolyzing the morpholine).
-
Wash the organic layer with the NAC solution (3 x 3 volumes).
-
The aqueous layer should turn dark/colored as it captures the Pd.
-
Perform a final brine wash to remove residual NAC.
-
Dry over Na₂SO₄ and concentrate.
Protocol C: Salt Formation (Crystallization)
Best for: High purity requirements where yield sacrifice is acceptable.[1][2]
The basic nitrogen on the morpholine allows for HCl salt formation, which often crystallizes while leaving Pd impurities in the mother liquor.
-
Dissolve crude free base in Ethanol or IPA .
-
Add 1.1 eq of HCl (4M in Dioxane or concentrated aqueous).
-
Cool to 0–5°C to induce precipitation of the hydrochloride salt.
-
Filter the solid.[3]
-
Critical Step: Wash the filter cake with cold ether or heptane. Pd species often remain in the lipophilic mother liquor.
-
Optional: Recrystallize the salt from EtOH/Water if Pd levels remain >20 ppm.
Module 4: Troubleshooting & FAQs
Q: I used Activated Carbon, but my yield dropped by 30%. Why? A: Morpholines are moderately polar and electron-rich, making them prone to adsorption into the micropores of activated carbon.
-
Fix: Switch to Si-Thiol . If you must use carbon, use a "synthetic carbon" (like spheroidal carbon) rather than naturally derived charcoal, or pre-wet the carbon with a polar solvent to reduce active site availability for your product.[1][2]
Q: The Pd level is low (50 ppm), but the product is still grey. How do I fix the color? A: Color is not a reliable indicator of Pd concentration; however, grey usually implies colloidal Pd(0) nanoparticles.
-
Fix: Pass the solution through a 0.2 µm membrane filter (nylon or PTFE) rather than paper. Colloidal Pd often passes through standard glass fiber filters.
Q: Can I use TMT (Trimercaptotriazine) resin? A: Yes, Si-TMT or MP-TMT is excellent but often more expensive than Si-Thiol.[1][2] Use TMT only if Si-Thiol fails to get below 10 ppm. TMT is particularly good at breaking strong Pd-Phosphine bonds.
References
-
Garrett, C. E., & Prasad, K. (2004).[1][2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[3][4] Link[1][2]
-
SiliCycle Inc. (2025).[1] SiliaMetS® Metal Scavengers User Guide.Link
-
Biotage. (2023).[1][5] Metal Scavenger User Guide: Removing Palladium from Organic Synthesis.Link[1][2]
-
Welch, C. J., et al. (2005).[1][2] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[6] Link[1][2]
-
ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities.[1]Link
Sources
- 1. periodicos.ufms.br [periodicos.ufms.br]
- 2. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. catsci.com [catsci.com]
- 5. biotage.com [biotage.com]
- 6. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
Technical Support Center: Optimizing Workup for Lipophilic Morpholine Derivatives
Welcome to the Application Science Support Hub. Ticket ID: MORPH-LIPO-OPT-001 Subject: Troubleshooting phase separation, yield loss, and purification of long-chain N-alkyl morpholines.
Executive Summary
Lipophilic morpholine derivatives (e.g., N-dodecylmorpholine) present a unique "Janus-faced" challenge in organic synthesis. They possess a polar, basic morpholine head group (
Standard workups often fail because these molecules stabilize oil-in-water emulsions and streak aggressively on silica gel. This guide provides field-proven protocols to disrupt these surfactant forces and optimize recovery.
Module 1: The "Crash" Scenario (Emulsion Management)
User Question: I quenched my reductive amination with water and DCM, but the separatory funnel is just a milky white layer. Brine didn't help. How do I separate the phases?
Technical Diagnosis: You have created a stable emulsion. The protonated morpholine (at neutral/acidic pH) acts as the hydrophilic head, while the alkyl chain anchors in the organic solvent. Adding brine increases ionic strength but often fails if fine particulates (boron salts, palladium black) are stabilizing the interface (Pickering emulsion).
Troubleshooting Protocol:
-
The "Celite Trick" (Gold Standard):
-
Why: Finely suspended solids stabilize emulsions by coating the droplet interface.
-
Action: Do not wait for it to settle. Filter the entire biphasic mixture through a 2-cm pad of Celite 545 packed in a sintered glass funnel.
-
Result: The Celite traps the particulate stabilizers. The filtrate usually separates instantly into two clear layers.
-
-
The "High-Density" Wash:
-
Why: Increasing the density difference between phases accelerates separation (Stokes' Law).
-
Action: If using DCM (density 1.33), do not dilute with more DCM. Add a small volume of Carbon Tetrachloride (
) or Chloroform ( ) if safety permits, or switch the aqueous phase to saturated Ammonium Chloride ( ) rather than water.
-
Visual Decision Tree: Breaking the Emulsion
Figure 1: Logical workflow for disrupting stable emulsions in amphiphilic amine workups.
Module 2: The Yield Trap (pH-Switching Strategy)
User Question: I washed my organic layer with 1N HCl to remove impurities, then basified to pH 8, but my yield is <50%. Where did my product go?
Technical Diagnosis:
You likely lost product to the aqueous layer. While morpholine has a
The Fix: The "Rule of 3"
To quantitatively extract an amine into the organic phase, the aqueous pH must be at least 3 units higher than the conjugate acid's
-
Target pH: >10.5 (Adjust with 1N NaOH, not
).
Data: Solubility vs. pH
| Species | Approx | % in Organic Phase at pH 8.0 | % in Organic Phase at pH 11.0 |
| Morpholine | 8.36 | ~30% | >99% |
| N-Methylmorpholine | 7.38 | ~80% | >99% |
| N-Dodecylmorpholine | ~7.0–7.4 | ~85% (Emulsion risk high) | >99% (Emulsion risk lower) |
Table 1: Theoretical distribution of morpholines based on Henderson-Hasselbalch kinetics.
Protocol: Acid-Base Purification
-
Extract: Dissolve crude in EtOAc. Extract with 1M HCl (
). The product goes to the Aqueous layer; neutral impurities stay in Organic.[1] -
Wash: Wash the aqueous acidic layer once with fresh EtOAc (removes trapped neutrals).
-
Switch: Cool the aqueous layer on ice. Slowly add 5M NaOH until pH > 11 .
-
Recover: Extract the milky aqueous mixture with DCM (3x). Dry over
.
Module 3: Chromatography Troubleshooting
User Question: My compound streaks from the baseline to the solvent front on TLC and the column. I can't separate it from the starting material.
Technical Diagnosis:
Silica gel is acidic (
The Fix: Amine Deactivation You must competitively block the silanol sites.
Recommended Solvent Systems:
-
Standard: DCM:MeOH (95:5) + 1% Triethylamine (TEA) or 1%
.-
Note: Pre-wash the column with the eluent containing the amine to neutralize the silica before loading your sample.
-
-
Alternative (Non-Basic): DCM:MeOH (90:10). The high polarity of MeOH can sometimes out-compete the amine-silica interaction, but TEA is superior.
Visual Workflow: Purification Logic
Figure 2: Purification workflow emphasizing the Acid-Base wash prior to chromatography.
Module 4: Isolation of Solid Derivatives
User Question: My product is an oil that refuses to crystallize. How do I get a stable solid?
Technical Diagnosis: Long alkyl chains lower the melting point, often resulting in oils ("grease"). Converting the free base into a salt disrupts the crystal lattice energy, often raising the melting point significantly.
Protocol: HCl Salt Formation
-
Dissolve the purified oil in a minimal amount of dry Diethyl Ether (
) or 1,4-Dioxane. -
Cool to 0°C.
-
Dropwise add 4M HCl in Dioxane (anhydrous).
-
The hydrochloride salt should precipitate immediately as a white solid.
-
Filter under Nitrogen (morpholine salts can be hygroscopic).
References
-
Emulsion Management: Hyde, A. M., et al. (2017).[2] "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development. [Link]
-
pKa Data: Williams, R. (2022). "pKa Data Compiled." Organic Chemistry Data. [Link]
-
Amine Purification: "Purification of Amines." Rochester University Chemistry Dept. [Link]
-
Acid-Base Extraction: "Acid-Base Extraction." Chemistry LibreTexts. [Link]
Sources
Validation & Comparative
LC-MS analysis and fragmentation pattern of methoxyphenyl morpholines
Executive Summary: The Isomer Challenge
Methoxyphenyl morpholines, specifically the isomers of Methoxyphenmetrazine (MPM) (2-, 3-, and 4-MPM), represent a significant analytical challenge in both pharmaceutical quality control and forensic toxicology. As structural analogs of the anorectic drug phenmetrazine, these compounds share identical molecular masses (
This guide provides a technical comparison between LC-MS/MS and GC-MS workflows, establishing LC-MS/MS as the superior modality for biological matrices due to its ability to analyze underivatized samples with high sensitivity. We dissect the specific fragmentation pathways (ESI+) that allow for structural elucidation and isomer differentiation.
Technique Comparison: LC-MS/MS vs. GC-MS[1]
While GC-MS has historically been the "gold standard" for volatile organics, methoxyphenyl morpholines present limitations in this domain, primarily due to peak tailing and poor isomer resolution without derivatization.
| Feature | LC-MS/MS (ESI+) | GC-MS (EI) |
| Sample Prep | Minimal (Dilute-and-Shoot or SPE). Analyzes native compound.[1] | Labor-intensive.[1] Requires derivatization (e.g., TFAA) to prevent peak tailing and improve volatility. |
| Isomer Separation | High. C18 columns effectively resolve ortho, meta, and para isomers based on hydrophobic interaction differences. | Moderate to Low. Native isomers often co-elute.[1] Derivatization is required to achieve separation.[1] |
| Sensitivity | Excellent (pg/mL range). Ideal for biological fluids (plasma, urine). | Good (ng/mL range). Sufficient for seized drug analysis but less sensitive for trace metabolites.[1] |
| Fragmentation | Soft Ionization. Preserves molecular ion | Hard Ionization (70 eV). Molecular ion often weak or absent.[1] Fragmentation is extensive, often yielding common base peaks (e.g., m/z 71) that mask structural nuances. |
Validated Experimental Protocol (LC-MS/MS)
This protocol is designed for the separation of 2-, 3-, and 4-methoxyphenmetrazine isomers. It utilizes a core-shell C18 column to maximize efficiency at lower backpressures.[1]
Chromatographic Conditions
-
System: UHPLC (e.g., Agilent 1290 / Shimadzu Nexera)
-
Column: Kinetex C18 (100 mm × 2.1 mm, 2.6 µm) or equivalent.[1]
-
Column Temperature: 40 °C
-
Injection Volume: 1–5 µL
Mobile Phase:
Gradient Program:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 1.00 | 5 | Desalting |
| 8.00 | 90 | Linear Ramp (Elution of Isomers) |
| 10.00 | 90 | Wash |
| 10.10 | 5 | Re-equilibration |
| 13.00 | 5 | End of Run |
Mass Spectrometry Settings (ESI+)
-
Capillary Voltage: 3500 V
-
Desolvation Temp: 450 °C
-
Gas Flow: 10 L/min
-
Acquisition Mode: MRM (Multiple Reaction Monitoring) or PRM (Parallel Reaction Monitoring) for high-res confirmation.
Target Ions (Methoxyphenmetrazine, MW 207.27):
-
Precursor Ion: m/z 208.1
-
Quantifier Transition: m/z 208.1
190.1 (Loss of ) -
Qualifier Transition: m/z 208.1
121.1 (Methoxybenzyl cation)
Fragmentation Pattern & Mechanism[1][5][7][8][9][10][11]
Understanding the fragmentation mechanism is critical for distinguishing these compounds from other isobaric impurities.[1] The fragmentation of methoxyphenyl morpholines under ESI-CID conditions follows a distinct pathway driven by the stability of the morpholine ring and the substituted benzyl moiety.
Key Fragmentation Pathways
-
Water Loss (Neutral Loss -18 Da): The protonated morpholine ring opens or eliminates the oxygen to form a stable cyclic cation.[1] This is the dominant transition (m/z 190).[1]
-
Benzyl Cleavage: Cleavage of the bond between the morpholine ring and the phenyl ring generates a resonance-stabilized methoxybenzyl cation (m/z 121). This is a diagnostic ion for the "methoxyphenyl" substructure.[1]
-
Ring Fragmentation: Further breakdown yields smaller amine fragments, typically m/z 72 or 58, characteristic of the nitrogen-containing aliphatic chain.
Visualized Pathway (Graphviz)
Figure 1: ESI-CID Fragmentation Pathway of Methoxyphenmetrazine (m/z 208).[2][3][4][6][7][8][9][10][11][12][13][14] The pathway highlights the primary loss of water and the formation of the diagnostic methoxybenzyl cation.
Isomer Differentiation Strategy
While the mass fragments are identical across isomers, their abundance ratios and retention times differ due to the "Ortho Effect" and steric hindrance.
Chromatographic Separation
-
2-Methoxyphenmetrazine (Ortho): Typically elutes first .[1] The ortho-substitution creates steric bulk that reduces interaction with the planar C18 stationary phase, leading to shorter retention times.
-
3-MPM (Meta) & 4-MPM (Para): Elute later. Separation between meta and para is challenging but achievable with optimized gradient slopes (e.g., 0.5% B/min increase).
Spectral Differentiation (Ortho Effect)
In the MS/MS spectrum, the ortho isomer often exhibits a distinct intensity ratio between the water-loss peak (m/z 190) and the benzyl cation (m/z 121) compared to the para isomer. The proximity of the methoxy group to the morpholine ring in the ortho position can facilitate specific hydrogen rearrangement mechanisms (ortho-effect), often stabilizing specific fragment ions relative to the para isomer where the substituent is distant.
Summary Table: Isomer Characteristics
| Isomer | Retention Behavior (C18) | Key Diagnostic Feature |
| 2-MPM (Ortho) | Early Elution (Fastest) | Distinct m/z 190/121 ratio due to steric/ortho effects. |
| 3-MPM (Meta) | Intermediate Elution | Intermediate retention; requires reference standard for confirmation. |
| 4-MPM (Para) | Late Elution (Slowest) | Strongest interaction with C18; often co-elutes with Meta if gradient is too steep. |
References
-
McLaughlin, G., et al. (2018).[1] Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis.[15][1][2][9][11][13][16][17]
-
Verhoeven, M., et al. (2023).[1] Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. University of Amsterdam Digital Academic Repository.[1]
-
Mayer, T., et al. (2016).[1] Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis.[15][1][2][9][11][13][16][17]
-
PubChem. (2025).[1] 3-Methoxyphenmetrazine Compound Summary. National Library of Medicine.[1]
-
SWGDRUG. (2017).[1] Phenmetrazine Monograph: Mass Spectrometry Data.[1][13] Scientific Working Group for the Analysis of Seized Drugs.[1]
Sources
- 1. swgdrug.org [swgdrug.org]
- 2. researchgate.net [researchgate.net]
- 3. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new derivative for oxosteroid analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. PubChemLite - 2-(2-methoxyphenyl)morpholine (C11H15NO2) [pubchemlite.lcsb.uni.lu]
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- 16. lcms.cz [lcms.cz]
- 17. lcms.cz [lcms.cz]
Comparative Guide: Morpholine vs. Piperazine Bioisosteres in Medicinal Chemistry
[1]
Executive Summary
In the optimization of lead compounds, the substitution between morpholine and piperazine rings is a classic bioisosteric strategy used to modulate physicochemical properties without altering the core scaffold geometry. While both are saturated six-membered heterocycles, their electronic profiles differ significantly.
-
Piperazine is often selected to enhance aqueous solubility via ionization and to provide a secondary handle for diversification. However, it carries a higher risk of hERG inhibition and metabolic liability (N-oxidation).
-
Morpholine is frequently employed to attenuate basicity, improve metabolic stability, and reduce hERG affinity, often at the cost of reduced solubility compared to the protonated piperazine.
This guide provides a technical analysis of these trade-offs, supported by experimental protocols and decision-making frameworks.
Physicochemical Profiling & Structural Logic
The fundamental difference between these bioisosteres lies in the heteroatom at the 4-position (Oxygen vs. Nitrogen). This single atom dictates the electronic environment of the ring.
Basicity (pKa) and Ionization
The most critical differentiator is basicity.
-
Piperazine: The distal nitrogen (N4) is a secondary amine with a typical pKa of 9.8–10.0 . At physiological pH (7.4), it is predominantly protonated (cationic).
-
Morpholine: The oxygen atom exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma framework, reducing the electron density on the nitrogen. This lowers the pKa to approximately 8.3–8.5 .
Impact: The lower pKa of morpholine increases the fraction of neutral species at physiological pH, which enhances membrane permeability (LogD) but may reduce solubility compared to the ionized piperazine.
Lipophilicity and Solubility
| Property | Piperazine (N-alkylated) | Morpholine | Mechanistic Insight |
| LogP (Lipophilicity) | Lower (if ionized) | Higher (neutral) | Ionization of piperazine drives solvation; Morpholine is more lipophilic in its neutral state. |
| H-Bonding | Donor (NH) & Acceptor (N) | Acceptor (O) & (N) | Morpholine loses the H-bond donor capability at the 4-position unless the ring is opened. |
| Solubility (pH 7.4) | High | Moderate | Piperazine relies on charge-assisted solubility; Morpholine relies on the ether oxygen's weak H-bond accepting capacity. |
ADME & Toxicity: The "Kill" Criteria
Metabolic Stability (Microsomal Stability)
Piperazine rings are often "metabolic soft spots." The electron-rich nitrogen is prone to oxidation by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4).
-
Piperazine Liabilities:
-
Morpholine Stability: The electron-deficient nature of the morpholine nitrogen (due to the oxygen's pull) makes it less susceptible to oxidative radical attack. Consequently, morpholine analogs often demonstrate extended half-life (
) and reduced Intrinsic Clearance ( ) in liver microsomes.
hERG Inhibition (Cardiotoxicity)
A primary driver for switching from piperazine to morpholine is hERG mitigation .
-
Mechanism: The hERG potassium channel possesses a hydrophobic pore lined with aromatic residues (Tyr652, Phe656) that stabilize cations via cation-
interactions. -
Piperazine Risk: The highly basic, positively charged piperazine nitrogen strongly interacts with this pore, blocking the channel and risking QT prolongation.
-
Morpholine Solution: By lowering the pKa (< 8.5) and removing the permanent positive charge at the 4-position, morpholine significantly weakens this interaction, often salvaging a lead series from cardiotox failure.
Decision Framework: Selecting the Right Bioisostere
The following decision tree illustrates the logical flow for medicinal chemists when choosing between these two moieties.
Figure 1: Strategic decision tree for selecting between morpholine and piperazine based on ADME/Tox liabilities.
Experimental Protocol: Comparative Microsomal Stability
To objectively compare the bioisosteres, a metabolic stability assay using Human Liver Microsomes (HLM) is the gold standard. This protocol ensures data integrity through internal referencing.
Protocol Overview
Objective: Determine Intrinsic Clearance (
Step-by-Step Methodology
-
Preparation of Stocks:
-
Dissolve test compounds (Morpholine/Piperazine analogs) to 10 mM in DMSO.
-
Prepare Positive Controls: Verapamil (high clearance) and Warfarin (low clearance).
-
Dilute stocks to 1
M in Phosphate Buffer (100 mM, pH 7.4). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
-
-
Microsomal Incubation:
-
Pre-warm HLM solution (0.5 mg protein/mL final conc) at 37°C for 5 mins.
-
Initiation: Add NADPH (1 mM final conc) to start the reaction.
-
Time Points: Sample at
minutes.
-
-
Termination & Extraction:
-
Transfer 50
L aliquot into 150 L ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide). -
Vortex for 1 min and centrifuge at 4000 rpm for 15 mins to precipitate proteins.
-
-
Analysis (LC-MS/MS):
-
Inject supernatant onto C18 column.
-
Monitor parent ion depletion (MRM mode).
-
-
Calculation:
Workflow Diagram
Figure 2: Workflow for Human Liver Microsome (HLM) stability assay.
Case Study Data: Theoretical SAR Series
The following table synthesizes typical data seen when optimizing a kinase inhibitor series (e.g., PI3K or EGFR inhibitors), demonstrating the shift in properties when swapping the solvent-exposed tail.
| Compound ID | R-Group | pKa (Calc) | LogD (pH 7.4) | HLM | hERG IC |
| A-01 | N-Methyl Piperazine | 9.8 | 1.2 | 18 | 4.5 (Risk) |
| A-02 | Morpholine | 8.4 | 1.9 | 45 | > 30 (Safe) |
| A-03 | N-Acetyl Piperazine | - | 1.5 | 35 | > 30 |
Analysis:
-
A-01 (Piperazine): High basicity leads to rapid clearance (metabolic instability) and moderate hERG risk due to the cationic charge.
-
A-02 (Morpholine): Basicity drops by >1 log unit. This eliminates the hERG risk and doubles the metabolic half-life, though lipophilicity (LogD) increases slightly because the molecule is less ionized.
-
A-03: Acetylation of piperazine mimics morpholine's reduced basicity but loses the solubilizing ionizable center completely.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link
-
Gleeson, M. P. (2008). Generation of a Set of Simple, Interpretable ADMET Rules of Thumb. Journal of Medicinal Chemistry, 51(4), 817–834. Link
-
Jamieson, C., et al. (2012). Medicinal Chemistry of hERG Optimizations: Highlights and Trends. Journal of Medicinal Chemistry, 55(8), 3756–3776. Link
-
Aldeghi, M., et al. (2014). Accurate calculation of the absolute free energy of binding for drug molecules. Chemical Science, 5, 209-214. (Referencing Morpholine/Piperazine binding energetics). Link
Reference Standard Qualification Guide: 4-(2-Chloro-3-methoxyphenyl)morpholine
Executive Summary
4-(2-Chloro-3-methoxyphenyl)morpholine is a critical structural motif often encountered as an intermediate or impurity in the synthesis of EGFR inhibitors, particularly Gefitinib (Iressa) and its analogs. In the context of drug development, this molecule typically arises as a process-related impurity (e.g., from the degradation of the morpholino-propoxy side chain or alternative coupling side-reactions).
This guide provides an objective technical comparison of reference standard grades available for this compound. It establishes a self-validating qualification protocol to ensure analytical accuracy, emphasizing the transition from "HPLC Purity" (Area %) to "True Potency" (w/w %) using Quantitative NMR (qNMR).
Part 1: Technical Context & Origin
This molecule is a substituted morpholine attached directly to a phenyl ring. Its presence in a drug substance (API) matrix requires strict control under ICH Q3A/Q3B guidelines.
Chemical Identity:
-
Systematic Name: 4-(2-Chloro-3-methoxyphenyl)morpholine
-
Role: Impurity / Intermediate
-
Critical Quality Attribute (CQA): Basicity (pKa ~7-8), UV Chromophore (Phenyl ring), Potential for salt formation (HCl/Mesylate).
Figure 1: Impurity Origin & Control Strategy
(This diagram illustrates the theoretical origin of this impurity in a Gefitinib-like synthesis pathway)
Caption: Theoretical formation pathway of the morpholine impurity and its critical control point in the API manufacturing stream.
Part 2: Comparative Analysis of Reference Standard Grades
In the absence of a Pharmacopeial (USP/EP) monograph for this specific impurity, researchers must choose between three grades of standards. The table below objectively compares their suitability based on Risk and Data Integrity .
| Feature | Option A: ISO 17034 CRM | Option B: Secondary Standard | Option C: Research Grade (Building Block) |
| Definition | Certified Reference Material with metrological traceability. | Qualified against a CRM or characterized in-house with full CoA. | Synthesized chemical for synthesis, not analytics. |
| Purity Metric | Mass Fraction (w/w %) | HPLC Area % (often misleading) | HPLC Area % |
| Uncertainty | Explicitly stated (e.g., ± 0.5%) | Unknown or Estimated | High / Unknown |
| Traceability | SI Units (via NIST/BAM) | Traceable to CRM | None |
| Water/Solvent | Quantified (KF/TGA) | Quantified | Often Ignored |
| Suitability | Method Validation, Release Testing | Routine QC, RT Marker | Identification Only (Do NOT use for Assay) |
| Cost | $ |
Critical Insight: "Research Grade" materials often claim "98% Purity" based on HPLC-UV. However, they frequently contain 5-10% inorganic salts or residual solvents, meaning the True Potency could be only 88-90%. Using this for quantification will result in a 10% overestimation of the impurity in your drug product, potentially causing false OOS (Out of Specification) results.
Part 3: Experimental Protocols (Self-Validating Systems)
To qualify a "Research Grade" or "Secondary" standard for quantitative use, you must determine its Absolute Content .
Protocol 1: The "Gold Standard" – qNMR for Potency Assignment
Objective: Determine the absolute mass fraction (w/w%) of the standard, independent of its chromatographic purity.
Reagents:
-
Solvent: DMSO-d6 (Preferred for solubility of morpholine salts).
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST SRM).
-
Instrument: 400 MHz NMR or higher.
Workflow:
-
Weighing: Accurately weigh ~10 mg of the Sample (
) and ~10 mg of the Internal Standard ( ) into the same vial using a micro-balance (precision 0.005 mg). -
Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).
-
Acquisition:
-
Pulse angle: 90°.[1]
-
Relaxation delay (D1):
60 seconds (Wait 5 T1). -
Scans: 16 or 32.
-
-
Integration: Integrate the specific signal of the analyte (e.g., Methoxy singlet at ~3.8 ppm or Morpholine protons) vs. the IS signal.
Calculation:
Where
= Integral,= Number of protons, = Molar mass, = Mass weighed, = Purity.
Protocol 2: HPLC-UV for Impurity Profiling
Objective: Determine the chromatographic purity (Area %) and identify related substances.
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains acidic pH to protonate the morpholine nitrogen, improving peak shape).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 5% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Phenyl absorption) and 220 nm.
-
Temperature: 30°C.
Acceptance Criteria for Reference Standard Use:
-
Main Peak:
99.0% (Area).[3] -
Total Impurities:
1.0%. -
Resolution:
2.0 between the main peak and nearest impurity.
Part 4: Qualification Workflow Diagram
This diagram outlines the decision matrix for qualifying an incoming batch of material as a Reference Standard.
Caption: Step-by-step workflow for qualifying a Research Grade chemical as a Reference Standard.
Part 5: Data Summary & Recommendations
The following table simulates a typical comparison between a "Certificate of Analysis" from a chemical vendor vs. actual in-house qualification data.
| Parameter | Vendor CoA (Typical) | In-House Qualification (Actual) | Impact |
| Identity | Conforms (NMR) | Conforms | Low Risk |
| HPLC Purity | 99.5% | 99.4% | Negligible |
| Water (KF) | Not Tested | 2.1% | High Risk |
| Residual Solvent | Not Tested | 1.5% (Ethyl Acetate) | High Risk |
| Ash (ROI) | Not Tested | 0.2% | Low Risk |
| Assigned Potency | "99.5%" (Assumed) | 95.6% (Calculated) | 4% Error |
Recommendation:
-
Do not rely on vendor "Purity" for calculations. Always assume Research Grade materials are 90-95% potent until proven otherwise.
-
Use qNMR: It is the fastest, most cost-effective way to assign a potency value without running KF, TGA, and ROI separately.
-
Storage: Morpholine derivatives can oxidize to N-oxides.[4] Store at -20°C under Argon/Nitrogen.
References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[5]
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards.
-
Holzgrabe, U., et al. Quantitative NMR spectroscopy—Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[4]
-
Maskrey, T. S., et al. A New Synthesis of Gefitinib.[6] Synlett, 30(04), 471-476. (2019). (Provides context on Gefitinib intermediates).
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Gefitinib synthesis - chemicalbook [chemicalbook.com]
- 4. N-Methylmorpholine - Wikipedia [en.wikipedia.org]
- 5. Gefitinib | 184475-35-2 [chemicalbook.com]
- 6. thieme-connect.de [thieme-connect.de]
Safety Operating Guide
A Proactive Approach to Laboratory Safety: Proper Disposal of 4-(2-Chloro-3-methoxyphenyl)morpholine
A Guide for the Forefront of Research and Development
In the dynamic landscape of drug discovery and scientific innovation, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 4-(2-Chloro-3-methoxyphenyl)morpholine, a compound utilized in advanced research. While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, this document leverages data from structurally similar molecules and established regulatory frameworks to ensure a robust and safety-conscious disposal process. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to maintain a safe and compliant laboratory environment, thereby fostering a culture of safety that extends beyond the product itself.
This guide is structured to provide clear, actionable steps, underpinned by scientific principles and regulatory standards. By understanding the "why" behind each procedure, laboratory personnel can make informed decisions that protect both themselves and the environment.
Hazard Assessment: A Conservative Approach Based on Structural Analogs
Given the absence of a specific SDS for 4-(2-Chloro-3-methoxyphenyl)morpholine, a conservative hazard assessment is crucial. We will extrapolate potential hazards from the known profiles of morpholine and its chlorinated derivatives, such as 4-(2-chloroethyl)morpholine hydrochloride.[1][2][3][4][5] This proactive approach ensures that the highest safety standards are maintained.
Anticipated Hazards:
-
Corrosivity: Morpholine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][3][4][6][7]
-
Toxicity: These compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][4][6][8]
-
Flammability: Morpholine is a flammable liquid, and while the flammability of this specific derivative is unconfirmed, it should be treated as a potential fire hazard.[1][6][8][9]
-
Environmental Hazards: Halogenated organic compounds can be harmful to aquatic life with long-lasting effects.[2][4][10][11]
| Hazard Classification (Proxy-Based) | GHS Hazard Statement (Anticipated) | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled.[8][12] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[4][6] |
| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage.[1][6] |
| Flammable Liquid | H226 | Flammable liquid and vapor.[6][8] |
| Hazardous to the Aquatic Environment | H412 | Harmful to aquatic life with long lasting effects.[2][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 4-(2-Chloro-3-methoxyphenyl)morpholine, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[13]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Always inspect gloves for any signs of degradation or perforation before use.[14]
-
Body Protection: A lab coat must be worn and fully fastened. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or coveralls should be utilized.[10]
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[10]
Step-by-Step Disposal Protocol
The proper disposal of 4-(2-Chloro-3-methoxyphenyl)morpholine is a critical step in the chemical lifecycle. Adherence to these procedures will ensure compliance with environmental regulations and prevent accidental exposure.
Step 1: Segregation and Collection
-
Designated Waste Container: All waste containing 4-(2-Chloro-3-methoxyphenyl)morpholine, including contaminated consumables (e.g., pipette tips, weighing boats), and PPE, must be collected in a dedicated, clearly labeled hazardous waste container.[1][10] The container must be made of a material compatible with chlorinated organic compounds.
-
Labeling: The waste container must be labeled in accordance with OSHA's Hazard Communication Standard and your institution's specific guidelines.[15][16] The label should clearly state "Hazardous Waste" and identify the contents, including "4-(2-Chloro-3-methoxyphenyl)morpholine" and any other chemical constituents.
Step 2: Storage of Hazardous Waste
-
Secure Location: The sealed hazardous waste container should be stored in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]
-
Incompatible Materials: Store the container away from incompatible materials, particularly strong oxidizing agents, acids, and sources of ignition.[5][9][10][13]
-
Secondary Containment: It is best practice to store liquid waste containers within a secondary containment system to prevent the spread of material in case of a leak.[15]
Step 3: Arranging for Disposal
-
Contact EHS: Do not attempt to dispose of this chemical down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1][7]
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations. Accurate documentation is crucial for regulatory compliance.[1]
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills (within a chemical fume hood):
-
Containment: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[6][9][13] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Using non-sparking tools, carefully collect the absorbent material and the spilled substance and place it into the designated hazardous waste container.[1][9]
-
Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water.[10] All cleaning materials must also be disposed of as hazardous waste.[1]
-
-
Large Spills (outside a chemical fume hood):
-
Evacuate: Immediately evacuate the area and alert nearby personnel.[1]
-
Isolate: Close the doors to the affected area to contain any vapors.[1]
-
Emergency Contact: Contact your institution's EHS or emergency response team immediately.[1]
-
Ventilate: If it is safe to do so, increase ventilation to the area.[1]
-
Do Not Re-enter: Do not re-enter the spill area until it has been cleared by trained emergency personnel.[1]
-
Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process for the proper disposal of 4-(2-Chloro-3-methoxyphenyl)morpholine.
Caption: Workflow for the proper disposal of 4-(2-Chloro-3-methoxyphenyl)morpholine.
Conclusion: A Culture of Safety
The proper management and disposal of laboratory chemicals are fundamental to responsible scientific practice. By treating 4-(2-Chloro-3-methoxyphenyl)morpholine with the caution it deserves, based on the profiles of its structural analogs, we uphold our commitment to safety and environmental stewardship. This guide serves as a critical resource for ensuring that our pursuit of scientific advancement is conducted with the utmost care and responsibility.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
MsdsDigital.com. (2019). MORPHOLINE. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]
-
PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
Sources
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- 5. fishersci.com [fishersci.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. nj.gov [nj.gov]
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- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemos.de [chemos.de]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 16. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
Personal Protective Equipment (PPE) & Handling Guide: 4-(2-Chloro-3-methoxyphenyl)morpholine
Executive Safety Assessment (The "Why")
Chemical Context: 4-(2-Chloro-3-methoxyphenyl)morpholine is a substituted aryl morpholine derivative.[1] In drug discovery, morpholine scaffolds are privileged structures often used to modulate solubility and metabolic profiles. However, the combination of the morpholine ring (a secondary amine derivative) and the halogenated aryl group necessitates a strict safety posture.
Hazard Profiling (Structure-Activity Relationship): While specific toxicological data for this exact CAS may be limited in public repositories, we apply Control Banding principles based on its structural moieties:
-
Morpholine Core: Known for high skin permeability and potential corrosivity/severe irritation (Skin Corr.[2] 1B/Irrit. 2).
-
Aryl Chloride/Methoxy Group: Increases lipophilicity, potentially enhancing dermal absorption.
-
Physical State: Likely a solid/powder. The primary exposure vector is dust inhalation and dermal contact .
Operational Directive: Treat this compound as a High-Hazard Irritant/Potential Sensitizer .[1] Do not handle on an open bench. All manipulation requires engineering controls (Fume Hood/Powder Enclosure).
PPE Matrix: The Defense System
This is not a suggestion list; it is a barrier protocol.
| Protection Zone | Required Equipment | Technical Rationale |
| Respiratory | Engineering Control Primary: Fume Hood (Face velocity 80–100 fpm).[1] PPE Secondary: N95 (minimum) or P100 respirator if handling outside hood (not recommended). | Morpholine derivatives can cause respiratory sensitization. Dust control is critical. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient for powders that can become airborne. | Prevents corneal damage from basic dusts. |
| Dermal (Hand) | Double Gloving Strategy: Inner: Nitrile (4 mil).[1] Outer: Nitrile (Extended Cuff, min 5-8 mil) or Laminate (Silver Shield®).[1] | Morpholines are known to permeate thin nitrile. Double gloving provides a "breakthrough time" buffer. |
| Dermal (Body) | Lab Coat (Buttoned to neck) + Tyvek® Sleeves (Disposable).[1] | Covers wrist gap between glove and coat; prevents dust accumulation on street clothes. |
Operational Protocols
A. Weighing & Transfer (The Critical Step)
Static electricity is the enemy of safety with aryl-morpholine powders.[1]
-
Preparation: Place an ionizing fan or anti-static gun inside the fume hood to neutralize charge on the spatula and weighing boat.
-
The "Zone" Setup: Line the hood surface with an absorbent, plastic-backed bench liner (absorbent side up). This captures invisible dust.
-
Transfer:
-
Never transfer directly from the stock bottle to the balance if the balance is outside the hood.
-
Tare: Tare the vial inside the hood.
-
Transfer: Add solid to the vial.
-
Seal: Cap the vial before removing it from the hood to weigh.
-
B. Solubilization
Exothermic Alert: Morpholines are bases. If dissolving in strong acids, expect heat generation.
-
Add solvent to the solid, not solid to the solvent (to minimize splash/dust ejection).
-
Vent the vial frequently if using volatile solvents (DCM, THF).
Visualization: Safety Logic & Workflow
Diagram 1: Risk Assessment & PPE Selection Logic
This decision tree helps researchers select the correct PPE based on the specific task being performed.
Caption: Decision matrix for selecting PPE based on physical state (Solid vs. Solution).
Diagram 2: Spill Response Protocol
A systematic approach to containing spills, prioritizing the neutralization of the basic morpholine moiety.
Caption: Step-by-step containment and cleanup workflow for solid and liquid spills.
Disposal & Decontamination[3][4]
Waste Stream Classification: Due to the chlorine atom on the phenyl ring, this must be segregated into the Halogenated Organic Waste stream. Do not mix with general non-halogenated solvents, as this complicates incineration protocols.
Glassware Decontamination:
-
Rinse 1: Rinse glassware with a small amount of Acetone or Methanol inside the hood. Collect this rinse in the Halogenated Waste.
-
Rinse 2: Wash with 5% aqueous Citric Acid or dilute HCl to protonate the morpholine nitrogen (forming the water-soluble salt).
-
Final Wash: Standard detergent and water.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.).[2] Morpholine - Safety and Hazards. National Library of Medicine. Retrieved October 26, 2023. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
